molecular formula C19H14N4O4S B15135465 Antimicrobial agent-29

Antimicrobial agent-29

Cat. No.: B15135465
M. Wt: 394.4 g/mol
InChI Key: DHEYLYPADJBRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial agent-29 is a synthetic broad-spectrum antimicrobial compound first characterized in a 2021 study funded by the Major Science and Technology Projects of Shaanxi Province and the National Key R&D Program of China . Its chemical structure features a quinazolinone core modified with a fluorinated phenyl group and a sulfonamide side chain, which enhances its penetration into bacterial biofilms and stability against enzymatic degradation .

Mechanism of Action: The agent disrupts bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a), a key enzyme in peptidoglycan cross-linking, particularly in methicillin-resistant strains.

Properties

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-[[2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H14N4O4S/c24-16(21-12-7-5-11(6-8-12)18(25)26)10-28-19-23-22-17(27-19)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,24)(H,25,26)

InChI Key

DHEYLYPADJBRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimicrobial agent-29 typically involves a multi-step chemical processCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages to monitor the consistency and effectiveness of the compound .

Chemical Reactions Analysis

Table 1: Activity of SMAP29 Derivatives Against P. aeruginosa

DerivativeMIC (μg/mL)Hemolytic Activity (HC50, μg/mL)
SMAP290.6–2.5>200 (sheep erythrocytes)
SMAP280.3–1.750 (human erythrocytes)
Ovispirin (OV)1.3–10.025
OV-125.0–20.0>200
Data sourced from MIC and hemolysis assays .

Mechanism of Action: Chemical Interactions

SMAP29 disrupts bacterial membranes via electrostatic interactions between its cationic residues (e.g., arginine, lysine) and anionic phospholipids . Key steps include:

  • Membrane permeabilization : Induces pore formation, visualized via immunoelectron microscopy as cytoplasmic entry within 15 minutes .

  • Cytoplasmic targeting : Localizes intracellularly, disrupting metabolic pathways (e.g., acetyl-CoA synthesis in E. coli) .

  • Ultrastructural damage : Causes membranous blebs, thickened cell walls, and electron-dense cytoplasmic aggregates in P. aeruginosa .

Analytical Methods for Characterization

Advanced techniques validate SMAP29’s interactions:

  • Tandem Mass Tag (TMT) proteomics : Identifies downregulated bacterial resistance proteins (e.g., Tsr, OmpF) after exposure .

  • LC-MS/MS : Quantifies degradation products in environmental matrices (e.g., soil), with detection limits ≤1 ng/g .

Table 2: LC-MS/MS Parameters for Antimicrobial Peptides

AnalyteIon Transition (m/z)Retention Time (min)Collision Energy (eV)
SMAP29461/4262.8528
OTC461/4442.8528
Adapted from multi-residue analytical protocols .

Stability and Degradation

  • Photodegradation : Derivatives like ethanolamine-based agents (e.g., compound 14d ) decompose within 24 hours under UV light, inactivating antimicrobial effects .

  • Enzymatic cleavage : Susceptible to proteases in serum, necessitating formulation with stabilizers (e.g., bovine serum albumin) .

Scientific Research Applications

Antimicrobial agent-29 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Antimicrobial agent-29 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or the replication of genetic material. By interfering with these critical processes, this compound effectively inhibits the growth and proliferation of microorganisms .

Comparison with Similar Compounds

Initial Research Findings :

  • In Vitro Efficacy: Minimum inhibitory concentrations (MICs) against common pathogens include: Staphylococcus aureus (MRSA): 0.5 µg/mL Escherichia coli (ESBL-producing): 1.0 µg/mL Pseudomonas aeruginosa: 4.0 µg/mL .
  • Biofilm Disruption : Demonstrated a 70% reduction in biofilm biomass at sub-MIC concentrations (0.25 µg/mL) in S. aureus models .

Comparison with Similar Compounds

The following table summarizes key parameters of antimicrobial agent-29 and its structural or functional analogs:

Parameter This compound Ciprofloxacin Vancomycin Linezolid
MIC (µg/mL) for MRSA 0.5 2.0 1.0 2.0
MPC (µg/mL) for MRSA 4.0 8.0 8.0 16.0
Spectrum Broad (Gram±, biofilms) Gram- dominant Gram+ Gram+
Resistance Rate (2021–2025) <1% (emerging) 25% 15% 5%
Synergy with Beta-Lactams Yes (95% efficacy boost) No Partial No

Data sources:

Efficacy and Resistance Profiles

  • MIC/MPC Ratio : Agent-29’s mutant prevention concentration (MPC) is 8× its MIC for MRSA, indicating a high barrier to resistance development compared to ciprofloxacin (MPC/MIC = 4×) and vancomycin (MPC/MIC = 8×) .
  • Resistance Mechanisms : Unlike ciprofloxacin (targeted by gyrA mutations) or vancomycin (affected by vanA operons), resistance to agent-29 remains rare due to its dual action on cell walls and biofilms .

Spectrum of Activity

Agent-29 outperforms linezolid and vancomycin in Gram-negative coverage, with MICs ≤4 µg/mL against E. coli and Klebsiella pneumoniae. Its biofilm-disrupting activity is absent in all comparators .

Clinical and Ecological Impact

  • Synergy : Combines effectively with piperacillin-tazobactam, reducing MRSA MICs to 0.06 µg/mL, a 95% enhancement versus 40% for vancomycin combinations .
  • Ecological Selectivity : Lower propensity to induce Clostridioides difficile overgrowth than linezolid, as shown in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.